2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide
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Overview
Description
2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide is a useful research compound. Its molecular formula is C17H14ClN3O3S2 and its molecular weight is 407.89. The purity is usually 95%.
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Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
A study by Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of VEGFR-2 kinase activity. This indicates that thiazole benzamide derivatives could have implications in inhibiting pathways involved in cancer growth and metastasis (Borzilleri et al., 2006).
Antifungal Activity
Narayana et al. (2004) synthesized new thiazolyl benzamide derivatives and evaluated their antifungal activity. This suggests that compounds similar to 2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide could serve as potential antifungal agents (Narayana et al., 2004).
Anti-inflammatory and Anticancer Activity
Lynch et al. (2006) described the synthesis of compounds derived from 2-aminothiazole and their evaluation as anti-inflammatory and anticancer agents. This highlights the potential of thiazole benzamide derivatives in developing new treatments for inflammation and cancer (Lynch et al., 2006).
Antimicrobial and Antiviral Activity
Padalkar et al. (2016) synthesized benzothiazole derivatives and tested their antibacterial and antifungal activities, showing potential antimicrobial properties. Furthermore, a study on benzamide-based aminopyrazoles demonstrated significant anti-influenza A virus activity, suggesting the potential of thiazole and benzamide derivatives in antiviral applications (Padalkar et al., 2016).
Mechanism of Action
Target of Action
Thiazole and benzamide derivatives have been found to interact with a variety of biological targets. For instance, some thiazole derivatives have been reported to inhibit COX-1 and COX-2 enzymes .
Mode of Action
The mode of action of thiazole and benzamide derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been reported to inhibit the peroxidase activity of COX-1 and COX-2 enzymes .
Biochemical Pathways
Thiazole and benzamide derivatives can affect a variety of biochemical pathways. For instance, inhibition of COX enzymes can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling .
Result of Action
The molecular and cellular effects of thiazole and benzamide derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, inhibition of COX enzymes can lead to a decrease in inflammation and pain .
Properties
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c1-10-6-8-11(9-7-10)26(23,24)16-14(18)25-17(21-16)20-13-5-3-2-4-12(13)15(19)22/h2-9H,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVACVZPOJNITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC=C3C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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